molecular formula C10H18ClNO2 B2886414 2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride CAS No. 2138027-75-3

2-Methyl-octahydroindolizine-6-carboxylic acid hydrochloride

Cat. No.: B2886414
CAS No.: 2138027-75-3
M. Wt: 219.71
InChI Key: STFOZGCHUQYFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride, a mixture of diastereomers, is a chemical compound with the CAS Number: 2138027-75-3 . It has a molecular weight of 219.71 and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyloctahydroindolizine-6-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C10H17NO2.ClH/c1-7-4-9-3-2-8 (10 (12)13)6-11 (9)5-7;/h7-9H,2-6H2,1H3, (H,12,13);1H .

Scientific Research Applications

Synthesis and Chemical Analysis

The stereoselective synthesis of octahydroindolizines, including derivatives similar to "2-methyl-octahydroindolizine-6-carboxylic acid hydrochloride," has been a significant area of study. For example, research by Vavrecka and Hesse (1989) demonstrated a catalytic hydrogenation process leading to the synthesis of bicyclic products analogous to natural compounds (Vavrecka & Hesse, 1989). Additionally, Zhao Wang et al. (2009) developed a chiral HPLC method for the simultaneous determination of diastereoisomeric and enantiomeric impurities in a related compound, showcasing the compound's relevance in ensuring the purity of key intermediates in pharmaceutical synthesis (Zhao Wang et al., 2009).

Potential in Drug Discovery

The study of octahydroindolizine derivatives extends into potential applications in drug discovery, particularly in synthesizing molecules with significant biological activity. Srinivasulu et al. (2018) highlighted the construction of octahydroindolo[2,3-a]quinolizine scaffolds, demonstrating their utility in creating diverse molecular shapes with potential for phenotypic screening in cancer therapy (Srinivasulu et al., 2018). This indicates the broader applicability of "this compound" derivatives in medicinal chemistry and drug design.

Material Science Applications

While the direct application of "this compound, Mixture of diastereomers" in material science is not explicitly detailed in the papers reviewed, the methodologies and analyses surrounding octahydroindolizine derivatives, such as those discussed by Shitara et al. (2000), who synthesized optically active derivatives for nematic liquid crystals, suggest potential avenues for exploring these compounds in material science applications (Shitara et al., 2000).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-7-4-9-3-2-8(10(12)13)6-11(9)5-7;/h7-9H,2-6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFOZGCHUQYFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(CN2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.